4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid
Overview
Description
DIDS is an anion exchange inhibitor with the chemical formula C14H6N2O8S2This compound plays a crucial role in various biological and physiological processes due to its ability to modulate ion channels and transporters .
Preparation Methods
Synthetic Routes:: DIDS can be synthesized through several methods, including the reaction of stilbene derivatives with thionyl chloride followed by treatment with thiourea. The resulting product undergoes sulfonation to yield DIDS. The synthetic route involves multiple steps and purification processes.
Industrial Production:: In industrial settings, DIDS is produced using large-scale synthetic methods. The exact conditions and scale-up processes may vary depending on the manufacturer. the core steps involve the conversion of stilbene-based precursors into DIDS through sulfonation and isothiocyanation reactions.
Chemical Reactions Analysis
Reactions:: DIDS is involved in various chemical reactions:
Sulfonation: The introduction of sulfonic acid groups (-SOH) onto the stilbene backbone.
Isothiocyanation: The attachment of isothiocyanate groups (-N=C=S) to the molecule.
- Thionyl Chloride (SOCl2) : Used for the initial chlorination step.
- Thiourea (NH2C(S)NH2) : Reacts with the chlorinated intermediate to form the isothiocyanate group.
- Sulfuric Acid (H2SO4) : Used for sulfonation.
Major Products:: The primary product of DIDS synthesis is 4,4’-diisothiocyano-2,2’-stilbenedisulfonic acid itself. Its sulfonated and isothiocyanated forms contribute to its unique properties.
Scientific Research Applications
DIDS has diverse applications in scientific research:
- Ion Channel Studies : Researchers use DIDS to investigate anion channels, such as the chloride-bicarbonate exchanger.
- Cellular Transport Mechanisms : DIDS modulates anion transporters, impacting cellular homeostasis.
- Cancer Research : DIDS inhibits RAD51, affecting homologous pairing and strand exchange reactions .
Mechanism of Action
DIDS exerts its effects by:
- Blocking Anion Exchangers : It inhibits chloride-bicarbonate exchangers reversibly and later irreversibly.
- Modulating Ion Channels : DIDS alters ion channel function, affecting cellular signaling pathways.
Comparison with Similar Compounds
DIDS stands out due to its dual inhibition of ABCA1 and VDAC1, as well as its RAD51 inhibitory activity. Similar compounds include stilbene derivatives and other anion exchange inhibitors.
Properties
IUPAC Name |
5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h1-8H,(H,19,20,21)(H,22,23,24)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCNMFDFYJUPEF-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152216-76-7, 53005-05-3 | |
Record name | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152216767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 53005-05-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONIC ACID, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1O6DSW23R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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